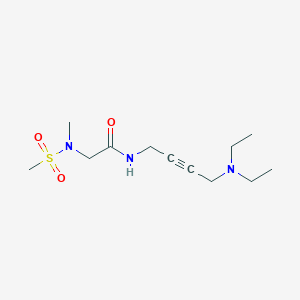

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide, commonly known as DIBMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIBMA is a sulfonamide derivative that has been found to exhibit excellent biological activity and has been studied extensively for its potential use in a variety of applications.

Scientific Research Applications

Synthesis and Electrophysiological Activity

The chemical compound has been utilized in the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating potent cardiac electrophysiological activity. This activity is comparable to sematilide, a selective class III agent undergoing clinical trials. The 1H-imidazol-1-yl moiety replacement for the methylsulfonylamino group signifies its potential in producing class III electrophysiological activity, highlighting its application in cardiac arrhythmia treatment research (Morgan et al., 1990).

Antimalarial and COVID-19 Drug Potential

Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives have revealed their potential as antimalarial sulfonamides with additional applications in COVID-19 drug research. These compounds demonstrated significant in vitro antimalarial activity, characterized by their ADMET properties and IC50 values. The study further explored the theoretical calculations and molecular docking of these compounds, indicating their efficacy against various biological targets, which could pave the way for novel therapeutic agents (Fahim & Ismael, 2021).

Prodrug Development

Research into prodrug forms for the sulfonamide group has led to the synthesis of water-soluble amino acid derivatives of N-methylsulfonamides. These compounds have been evaluated as potential prodrugs for sulfonamide groups found in carbonic anhydrase inhibitors, demonstrating their utility in enhancing drug solubility and bioavailability. The enzymatic hydrolysis of these derivatives to yield parent sulfonamides quantitatively suggests their promise in drug formulation and delivery systems (Larsen, Bundgaard, & Lee, 1988).

Carbonic Anhydrase Inhibitory Action

A series of thiazolylsulfonamides structurally related to pritelivir were synthesized and investigated for their inhibitory action against human carbonic anhydrase isoforms. These compounds exhibited low nanomolar inhibition KI values across all studied isoforms, demonstrating their potential as drug candidates for treating conditions involving carbonic anhydrases, such as cancer, obesity, epilepsy, and glaucoma. The study underscores the therapeutic potential of sulfonamide inhibitors in various pathologies (Carta et al., 2017).

properties

IUPAC Name |

N-[4-(diethylamino)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3S/c1-5-15(6-2)10-8-7-9-13-12(16)11-14(3)19(4,17)18/h5-6,9-11H2,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUHAJVAHNNYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)CN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2978721.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline](/img/structure/B2978722.png)

![[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B2978724.png)

![3-Chloro-4-[[6-(2-methoxyethoxy)pyridin-3-yl]methylamino]-1-methylpyridin-2-one](/img/structure/B2978727.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2978733.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2978734.png)

![N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2978737.png)